dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide
Overview
Description
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide, also known as this compound, is a useful research compound. Its molecular formula is C33H40Cl2N2O3Ru and its molecular weight is 684.7 g/mol. The purity is usually 95%.
The exact mass of the compound UltraNitroCat is 684.145939 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
UltraNitroCat is primarily used as a hydrogenation catalyst . Its primary targets are organic compounds that undergo hydrogenation reactions. The role of UltraNitroCat is to facilitate these reactions, making them more efficient and effective .
Mode of Action
UltraNitroCat interacts with its targets by accelerating the rate of hydrogenation reactions . It does this by providing a platform for the reactants to come together, reducing the energy required for the reaction to occur . This results in a faster reaction rate and a higher yield of the desired product .
Biochemical Pathways
It is known to be efficient in macrocyclization . Macrocyclization is a chemical reaction that forms a large cyclic structure from smaller subunits. This process is crucial in the synthesis of many biologically active compounds .
Pharmacokinetics
Instead, it facilitates reactions in a controlled environment outside of the body .
Result of Action
The molecular and cellular effects of UltraNitroCat’s action are largely dependent on the specific reactions it catalyzes. In general, it enables the formation of new compounds through hydrogenation and macrocyclization reactions . These new compounds can have various effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of UltraNitroCat can be influenced by various environmental factors. These include temperature, solvent compatibility, and storage conditions . For example, reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C . Additionally, it is compatible with several reaction solvents including toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) . Proper storage of UltraNitroCat is also crucial for maintaining its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
UltraNitroCat plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is efficient in macrocyclization, a process that involves the formation of a macrocycle, a cyclic macromolecule or a large cyclic portion of a molecule . The reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C .
Cellular Effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UltraNitroCat can change over time. The compound is stable and can be stored at temperatures between 2-8°C
Properties
IUPAC Name |
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIUMJRUUMBIS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2N2O3Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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